2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and pyridine rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through a strong charged interaction with a key residue, Lys802, in PI3Kα . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make this interaction .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the overactive signaling that leads to uncontrolled cell growth and proliferation .
Result of Action
The result of the compound’s action is a potent inhibitory effect on PI3K. This is evidenced by the compound’s low IC50 value of 3.6 nM, indicating a high degree of potency . This inhibition of PI3K can lead to decreased cell proliferation, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .
Biochemical Analysis
Biochemical Properties
The compound 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
In cellular processes, this compound has shown to inhibit PI3Ks, which play a key role in cell signaling pathways . By inhibiting these enzymes, this compound can influence cell function, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding inhibits the activity of these enzymes, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity against PI3Ks, it is likely that this compound could have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PI3Ks, it is likely that this compound could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide typically involves multiple steps, starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the annulation of a pyridine ring to a thiazole ring. The reaction conditions often include the use of strong bases and high temperatures to facilitate the ring closure.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Butanamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-pyridyl-4-morpholinyl substituted thiazolo[5,4-b]pyridine: Similar structure but with different substituents, leading to variations in biological activity.
Thiazolo[4,5-b]pyridines: Compounds with similar core structures but different functional groups, resulting in diverse pharmacological effects.
Uniqueness
2-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-phenyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-18(15-7-4-3-5-8-15)20(26)24-17-12-10-16(11-13-17)21-25-19-9-6-14-23-22(19)27-21/h3-14,18H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWSZFXSURZJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.